molecular formula C9H10O3 B150970 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol CAS No. 274910-19-9

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Cat. No. B150970
M. Wt: 166.17 g/mol
InChI Key: WATIARBIFSKYKC-UHFFFAOYSA-N
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Patent
US07396849B2

Procedure details

A solution of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol (Intermediate A1) (commercially available from Aldrich) (3 g, 18.1 mmol) in THF (100 mL) was treated with manganese(IV) oxide, activated (commercially available from Aldrich): MnO2 (10 g, 115 mmol) at rt. The mixture was heated to 35° C. for 2 h and 60° C. for 4 h followed by 18 h at room temperature (rt). The mixture was filtered through celite and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel with 20% EtOAc:hexanes to give 2,3-dihydro-benzo[1,4]dioxine-5-carbaldehyde (Intermediate A2) 2.6 g (88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11][OH:12])[C:5]=2[O:4][CH2:3][CH2:2]1>C1COCC1.[O-2].[Mn+4].[O-2].O=[Mn]=O>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:5]=2[O:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
(rt)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with 20% EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.